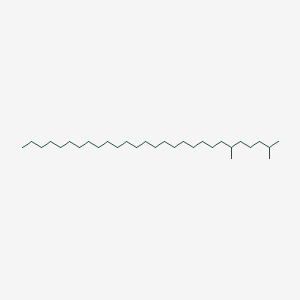![molecular formula C31H44O5 B14334266 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate CAS No. 103408-70-4](/img/structure/B14334266.png)
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is a chemical compound with the molecular formula C31H44O4 . It contains a total of 79 atoms, including 44 hydrogen atoms, 31 carbon atoms, and 4 oxygen atoms . This compound is characterized by its complex structure, which includes multiple aromatic rings and ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hydroxybenzoic acid derivatives and alcohols in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions are crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and interactions with biological targets.
Industry: Applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These products can further interact with various biological pathways, potentially influencing enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(hexyloxy)benzoate
- 4-[(2-Methylbutoxy)carbonyl]phenyl 4-(heptyloxy)benzoate
Uniqueness
4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate is unique due to its specific combination of aromatic rings and long alkyl chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
103408-70-4 |
|---|---|
Formule moléculaire |
C31H44O5 |
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
[4-(2-methylbutoxycarbonyl)phenyl] 4-dodecoxybenzoate |
InChI |
InChI=1S/C31H44O5/c1-4-6-7-8-9-10-11-12-13-14-23-34-28-19-15-27(16-20-28)31(33)36-29-21-17-26(18-22-29)30(32)35-24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3 |
Clé InChI |
XAVDDDIKSYICHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


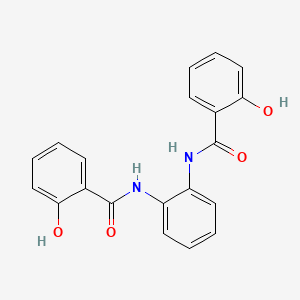
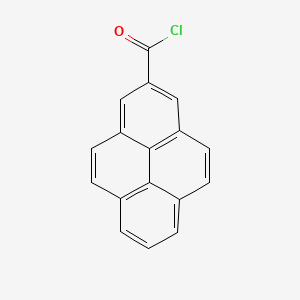

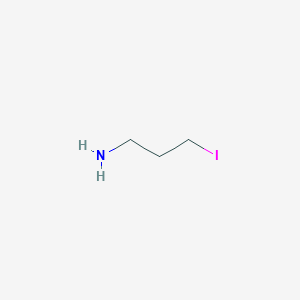
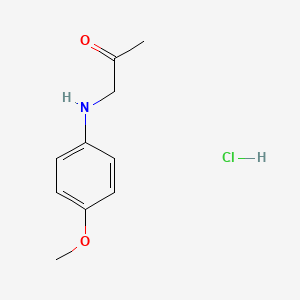
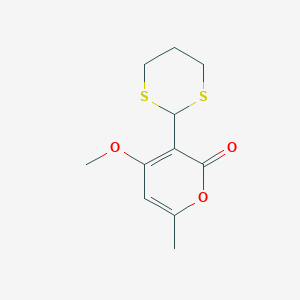
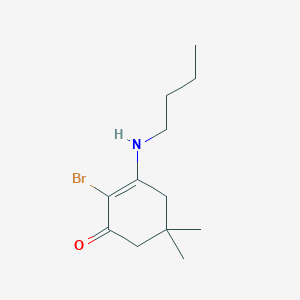

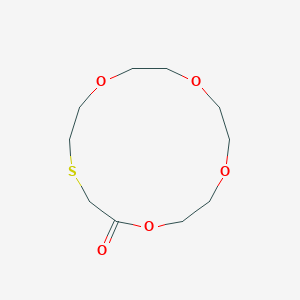
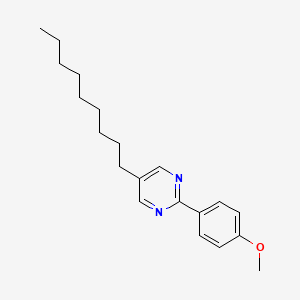
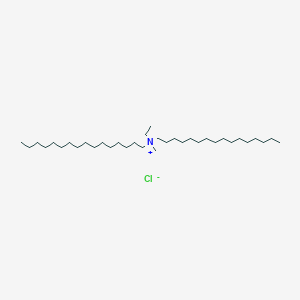

![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
